Increased Lipophilicity Versus Sulfamethoxazole Drives Differential Membrane Partitioning
The target compound exhibits a computed XLogP3 of 2.7, compared to 0.89 for sulfamethoxazole, an increase of 1.81 log units [1][2]. This translates to an approximately 64-fold higher predicted octanol/water partition coefficient, consistent with enhanced capacity for passive membrane permeation and altered tissue distribution [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | Sulfamethoxazole: 0.89 |
| Quantified Difference | +1.81 log units (~64-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release) |
Why This Matters
A >60-fold difference in lipophilicity predicts meaningfully different absorption, distribution, and off-target binding profiles, meaning the compound cannot serve as a simple surrogate for sulfamethoxazole in biological assays.
- [1] PubChem. (2025). N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide. CID 1637932. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1637932. View Source
- [2] PubChem. (2025). Sulfamethoxazole. CID 5329. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5329. View Source
